molecular formula C13H18O2 B155752 2-(4-(1-Methylpropyl)phenyl)propanoic acid CAS No. 64451-76-9

2-(4-(1-Methylpropyl)phenyl)propanoic acid

Cat. No. B155752
CAS RN: 64451-76-9
M. Wt: 206.28 g/mol
InChI Key: OWMZINYEXURWLF-UHFFFAOYSA-N
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Description

2-(4-(1-Methylpropyl)phenyl)propanoic acid is a chemical compound that is structurally related to various fatty acids and aromatic compounds. While the specific compound is not directly synthesized or analyzed in the provided papers, there are several related compounds and methodologies that can be informative for understanding its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step reactions, including condensation and reduction processes. For instance, the synthesis of a disubstituted cyclohexenyl ketone involves condensation reactions followed by reduction, which could be analogous to potential synthesis routes for this compound . Additionally, the synthesis of optically active propanoic acid derivatives has been achieved through methods that could be adapted for the synthesis of the compound . Furthermore, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves a reaction with thionyl chloride, which could be a relevant step in synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of related compounds, such as the presence of a phenyl ring and a propanoic acid moiety. The structure of related compounds has been characterized using techniques like IR, 1HNmR, and MS, which would also be applicable for analyzing the target compound .

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions, including enantioseparation and enzyme inhibition. For example, 2-[4-(heteroarylmethyl)phenyl]propanoic acids have been synthesized and tested for their inhibitory activity on enzymes like lipoxygenase and cyclooxygenase . These types of reactions could be relevant for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For instance, the separation and analysis of impurities in ibuprofen, which is structurally similar to the target compound, have been performed using HPLC and gas chromatography . Additionally, the separation of stereoisomers of related propanoic acids has been achieved by reverse-phase HPLC, which could inform the analysis of the physical and chemical properties of this compound .

Relevant Case Studies

While there are no direct case studies on this compound, the synthesis and analysis of related compounds provide valuable insights. For example, the enantioseparation of isomeric 2-(methylphenyl)propanoic acids using countercurrent chromatography highlights the importance of stereochemistry in the analysis of such compounds . Additionally, the identification of impurities in methamphetamine synthesis underscores the significance of analytical methods in characterizing related chemical entities .

Scientific Research Applications

Analytical Method Development

  • 2-(4-(1-Methylpropyl)phenyl)propanoic acid, identified as an impurity in pharmaceuticals like ibuprofen, has been the subject of analytical research. An innovative HPLC method using a zirconia stationary phase was developed to simplify the evaluation of this compound as an impurity. This method offers enhanced sensitivity and efficiency in pharmaceutical analysis (Kalafut, Kučera, Klimeš, & Sochor, 2009).

Pharmacological Research

  • Research on derivatives of this compound has shown potential for developing more effective drugs. A study explored modifications of this compound with amino acid isopropyl esters, suggesting increased skin permeability and potentially enhanced drug efficacy (Ossowicz-Rupniewska et al., 2022).

Environmental Studies

  • In environmental research, methods for detecting toxic semi-volatile organic compounds, including derivatives of this compound, have been established. This is crucial for monitoring and controlling pollution in industrial wastewater, such as from phenol-acetone production (Yudon, 2012).

Material Science Applications

  • The compound has also found applications in material science. For instance, phloretic acid, a derivative, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, paving the way for new material applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Chemoinformatics and Computational Chemistry

  • Computational methods have been applied to understand the structural dynamics of derivatives of this compound. These studies offer insights into molecular interactions and stability, aiding in the development of new pharmaceuticals and materials (Baba et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

properties

IUPAC Name

2-(4-butan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZINYEXURWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64451-76-9
Record name 2-(4-(1-Methylpropyl)phenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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